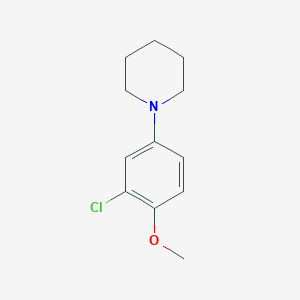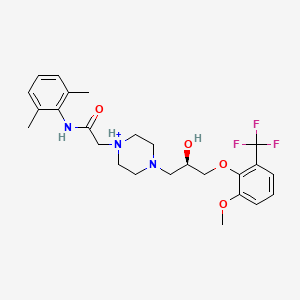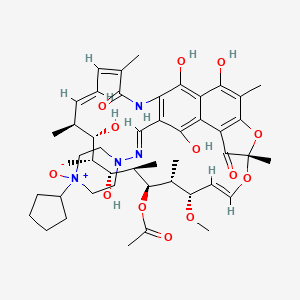
Rifapentine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifapentine N-Oxide is a derivative of rifapentine, an antibiotic used primarily in the treatment of tuberculosis. Rifapentine belongs to the rifamycin class of antibiotics and works by inhibiting DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing the transcription of bacterial DNA into RNA and subsequent protein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine N-Oxide typically involves the oxidation of rifapentine. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of rifapentine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Rifapentine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to rifapentine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized derivatives of this compound.
Reduction: Rifapentine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Rifapentine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial properties and its effects on bacterial RNA polymerase.
Medicine: Explored for its potential use in treating drug-resistant tuberculosis and other bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry .
Mécanisme D'action
Rifapentine N-Oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and ultimately leading to bacterial cell death. The molecular targets include the beta subunit of bacterial RNA polymerase, and the pathways involved are those related to bacterial transcription and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily in the treatment of Mycobacterium avium complex infections.
Rifalazil: Investigated for its potential use in treating various bacterial infections.
Uniqueness
Rifapentine N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, rifapentine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C47H64N4O13 |
|---|---|
Poids moléculaire |
893.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O13/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-50-18-20-51(60,21-19-50)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,64-44)62-22-17-33(61-9)26(3)43(63-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
Clé InChI |
PEVPVBMMKTYZLR-GZAUEHORSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CC[N+](CC5)(C6CCCC6)[O-])/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CC[N+](CC5)(C6CCCC6)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


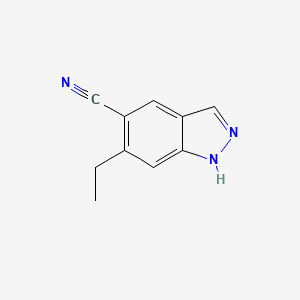

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
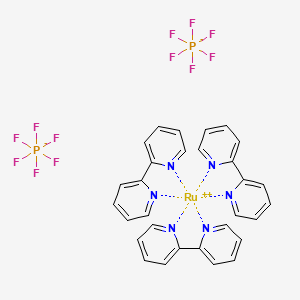
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
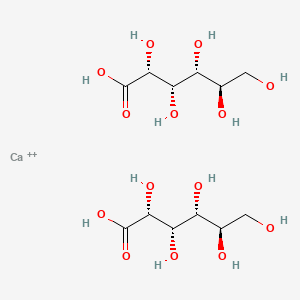
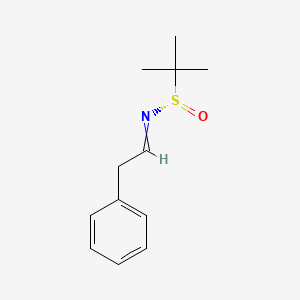
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
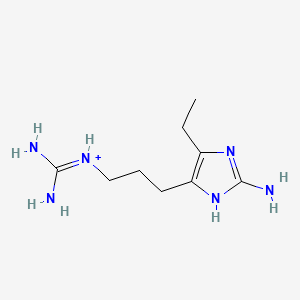
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
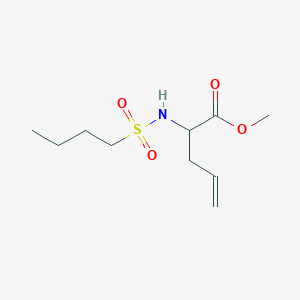
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
